molecular formula C17H11FN2O3S B10855115 GPR35 agonist 2

GPR35 agonist 2

Cat. No.: B10855115
M. Wt: 342.3 g/mol
InChI Key: SYCKPHBALHXMIR-NTEUORMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR35 agonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:

    Formation of Core Structure: The core structure of this compound is often synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups to enhance binding affinity and selectivity towards GPR35.

    Final Coupling Reactions: Coupling of the core structure with other molecular fragments to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

GPR35 agonist 2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

GPR35 agonist 2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high potency and selectivity towards GPR35, making it a valuable tool for studying the receptor’s function and potential therapeutic applications. Its ability to modulate specific signaling pathways with high efficacy sets it apart from other similar compounds .

Properties

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

IUPAC Name

4-[(E)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9+

InChI Key

SYCKPHBALHXMIR-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)F

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F

Origin of Product

United States

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